2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane;phosphoric acid
Overview
Description
2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[221]heptane;phosphoric acid is a compound that combines the unique structural features of a bicyclic phosphorane with the acidic properties of phosphoric acid
Mechanism of Action
Target of Action
Polyphosphoric acid (PPA) is an inorganic acid that primarily targets aromatic and alkenic compounds . It is widely employed as a reagent for the alkylation and acylation reactions of these compounds .
Mode of Action
PPA interacts with its targets through a series of chemical reactions. It is recognized as a cyclising agent and is extensively used in a variety of reactions catalyzed by acids such as condensation, esterification, hydrolysis, and acylation . PPA is an excellent reagent for many rearrangements .
Biochemical Pathways
PPA affects several biochemical pathways. It participates in the Skraup reaction, a chemical reaction used to synthesize quinolines . In addition, it is involved in the synthesis of heterocyclic compounds and polyheteroarylenes in PPA .
Result of Action
The action of PPA results in the formation of new compounds through alkylation, acylation, and other reactions . For example, it has been used in the synthesis of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings .
Action Environment
The action, efficacy, and stability of PPA can be influenced by various environmental factors. For instance, it is stable under recommended storage conditions . It is corrosive to metals and incompatible with amines, metals, nitrates, strong bases, and water . These factors need to be carefully controlled to ensure the effective use of PPA in chemical reactions.
Biochemical Analysis
Biochemical Properties
Polyphosphoric acid (83% P2O5) plays a significant role in biochemical reactions due to its strong acidic nature and ability to act as a dehydrating agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as alkylation and acylation of aromatic and alkenic compounds . For example, it has been employed in the determination of tryptophan using the galangin-potassium permanganate-polyphosphoric acid system . The interactions of polyphosphoric acid with biomolecules often involve the formation of covalent bonds, leading to modifications in the structure and function of these molecules.
Molecular Mechanism
The molecular mechanism of polyphosphoric acid (83% P2O5) involves its ability to act as a dehydrating agent and participate in covalent modifications of biomolecules. It can bind to enzymes and proteins, altering their activity and stability. For instance, polyphosphoric acid can inhibit or activate enzymes by modifying their active sites or inducing conformational changes. These interactions can lead to changes in gene expression and cellular function, highlighting the importance of polyphosphoric acid in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of polyphosphoric acid (83% P2O5) can change over time due to its stability and degradation properties. Polyphosphoric acid is generally stable under recommended storage conditions, but its reactivity can lead to gradual degradation over time . Long-term exposure to polyphosphoric acid in in vitro or in vivo studies can result in cumulative effects on cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of polyphosphoric acid (83% P2O5) in animal models vary with different dosages. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain concentration of polyphosphoric acid is required to induce significant changes in cellular processes. High doses can result in cellular stress, apoptosis, and other adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
Polyphosphoric acid (83% P2O5) is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can influence metabolic flux and metabolite levels by acting as a catalyst or inhibitor in biochemical reactions. For example, polyphosphoric acid can participate in the Skraup reaction, a key pathway in the synthesis of quinoline derivatives . These interactions highlight the versatility of polyphosphoric acid in modulating metabolic processes.
Transport and Distribution
Within cells and tissues, polyphosphoric acid (83% P2O5) is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can be influenced by factors such as pH, concentration, and the presence of other biomolecules. Polyphosphoric acid can also affect the distribution of other molecules by altering their solubility and stability .
Subcellular Localization
Polyphosphoric acid (83% P2O5) can localize to specific subcellular compartments, influencing its activity and function. Targeting signals and post-translational modifications can direct polyphosphoric acid to organelles such as the nucleus, mitochondria, or endoplasmic reticulum. These localizations can impact the reactivity and interactions of polyphosphoric acid with other biomolecules, highlighting its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane;phosphoric acid typically involves the reaction of phosphoric acid with a suitable precursor that contains the bicyclic phosphorane structure. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar principles as the laboratory synthesis but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane;phosphoric acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired outcome, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized phosphoranes.
Scientific Research Applications
2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane;phosphoric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Comparison with Similar Compounds
Similar Compounds
Polyphosphoric Acid: Similar in its acidic properties but lacks the bicyclic phosphorane structure.
Phosphoranes: Compounds containing phosphorus in a high oxidation state, similar in structure but without the acidic component.
Uniqueness
2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane;phosphoric acid is unique due to its combination of a bicyclic phosphorane structure with the acidic properties of phosphoric acid. This dual functionality allows it to participate in a wide range of chemical reactions and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane;phosphoric acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O5P2.H3O4P/c1-2-7-4-3-6(1)5-7;1-5(2,3)4/h;(H3,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYIVXLIMHNYTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)O.O1OP2OOP1O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O9P3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.94 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Polyphosphoric acid is a viscous water-white odorless liquid. The commerical acid consists of a mixture of orthophosphoric acid, pyrophosphoric (diphosphoric) acid, triphosphoric and higher polymeric phosphoric acids. Sinks and mixes with water. (USCG, 1999), Liquid, Water-white hygroscopic liquid; [Hawley] Colorless hygroscopic liquid; [HSDB] | |
Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
Record name | POLYPHOSPHORIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9000 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
Record name | Polyphosphoric acids | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
Record name | Polyphosphoric acid | |
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Boiling Point |
1022 °F at 760 mmHg (USCG, 1999) | |
Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
Record name | POLYPHOSPHORIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9000 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Sol in water | |
Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1307 | |
Record name | POLYPHOSPHORIC ACID | |
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Density |
2.05 at 100.4 °F (USCG, 1999) - Denser than water; will sink | |
Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
Record name | POLYPHOSPHORIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9000 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Color/Form |
Viscous liq @ room temp; fluid @ 60 °C; solidifies to a glass @ low temp, Clear, colorless liquid, At room temperature, condensed phosphoric acids appear oily at 72-82 wt % P2O5; viscous and gummy at 82-90 wt % P2O5; and a mixture of glassy and crystalline material at 90 wt % P2O5. | |
CAS No. |
8017-16-1 | |
Record name | POLYPHOSPHORIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9000 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | POLYPHOSPHORIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
100 °F (USCG, 1999) | |
Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
Record name | POLYPHOSPHORIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9000 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
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